molecular formula C8H14O2 B2858150 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol CAS No. 2445784-68-7

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol

Cat. No.: B2858150
CAS No.: 2445784-68-7
M. Wt: 142.198
InChI Key: ZPOOBCODAMRJEF-UHFFFAOYSA-N
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Description

1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (molecular formula: C₈H₁₄O₂, molecular weight: 142.20 g/mol) is a bicyclic ether-alcohol compound characterized by a norbornane-derived framework with an oxygen atom bridging the bicyclic structure and a hydroxymethyl substituent . This compound is cataloged as a building block in organic synthesis, indicating its utility in constructing complex molecules for pharmaceuticals, agrochemicals, or materials science . Its structure combines the rigidity of the bicyclo[2.2.1]heptane system with the reactivity of a primary alcohol, enabling applications in stereoselective synthesis and functional group transformations.

Properties

IUPAC Name

1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOOBCODAMRJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(C1)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of bicyclic precursors with appropriate reagents under controlled conditions. One common synthetic route includes the use of 7-oxabicyclo[2.2.1]heptane derivatives, which are reacted with ethylene oxide in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol with structurally related bicyclic alcohols, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues with Heteroatom Substitutions

Compound Name Molecular Formula Molecular Weight Key Structural Differences Applications/Reactivity
This compound C₈H₁₄O₂ 142.20 Contains an oxygen bridge and primary alcohol group Building block for stereoselective synthesis
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol C₈H₁₅NO 141.21 Oxygen replaced with nitrogen (aza-substitution) Potential pharmaceutical intermediate; increased basicity due to amine functionality
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol C₈H₁₂F₂O₂ 178.18 Difluoromethyl substituent at C4 Enhanced metabolic stability and lipophilicity for drug design
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol C₈H₁₅NO₂ 157.21 Aminomethyl group at C1 Reactive in conjugate formation; chiral auxiliary applications

Functional Group Variations

  • Hydroxymethyl vs. Ester Derivatives :
    • 4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methylacetate (CAS: 2940953-75-1) introduces an ester group, altering solubility and hydrolysis kinetics compared to the primary alcohol in the target compound . This derivative may serve as a prodrug or protected intermediate.
    • Hydrochloride Salts : Analogues like 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol hydrochloride (CAS: 2225142-52-7) exhibit improved aqueous solubility and stability, critical for biological testing .

Ring Size and Substituent Effects

  • Methyl substitution at C1 increases hydrophobicity, influencing partition coefficients .

Physicochemical Properties

  • Molecular Weight and Polarity : Fluorinated derivatives (e.g., C₈H₁₂F₂O₂) exhibit higher molecular weights and polarity, impacting boiling points and chromatographic behavior .
  • Hydrogen Bonding : Primary alcohols (e.g., target compound) engage in stronger hydrogen bonding than esters or ethers, affecting solubility in protic solvents .

Biological Activity

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a bicyclic compound with the molecular formula C8H14O2, known for its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.2 g/mol
  • CAS Number : 2445784-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially modulating their activity. This interaction can lead to significant changes in biochemical pathways, impacting various cellular processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

Activity Type Description
Enzyme Inhibition Modulates enzyme activity through competitive or non-competitive inhibition.
Receptor Interaction Potential binding affinity to various receptors, influencing signaling pathways.
Antimicrobial Properties Exhibits activity against certain bacterial strains, suggesting therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies :
    • A study indicated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses in vitro.
  • Pharmacological Applications :
    • Research highlights its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier .
  • Antimicrobial Activity :
    • Preliminary tests have shown that the compound possesses antimicrobial properties against several strains of bacteria, making it a candidate for further investigation in antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Feature Biological Activity
7-Oxabicyclo[2.2.1]heptaneLacks hydroxyl groupLimited interaction with biological targets
1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-oneContains a ketone groupDifferent enzymatic effects
1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-olSmaller bicyclic structureReduced binding affinity compared to target

Q & A

Basic: What synthetic methodologies are recommended for 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the bicyclic framework via Diels-Alder reactions or cyclization of epoxy precursors. For example, bicyclo[2.2.1]heptane derivatives are often synthesized using norbornene-based precursors .
  • Step 2 : Functionalization of the bicyclic core. The hydroxyl group is introduced through nucleophilic substitution or oxidation-reduction sequences (e.g., reducing a ketone intermediate with NaBH₄) .
  • Optimization : Key parameters include temperature control (e.g., -78°C for sensitive intermediates), solvent polarity (THF or DCM for stability), and catalyst selection (e.g., Lewis acids for stereochemical control). Yield improvements (up to 60–75%) are achieved via iterative purification (column chromatography or recrystallization) .

Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Characteristic signals include δ 1.2–1.8 ppm (bicyclic CH₂ groups) and δ 3.5–4.0 ppm (oxabicyclic oxygen-proximal protons). The hydroxyl proton may appear as a broad singlet at δ 2.5–3.5 ppm .
    • ¹³C NMR : Peaks near 70–80 ppm confirm the ether oxygen in the bicyclic system .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS shows a molecular ion peak at m/z 142.20 (C₈H₁₄O₂), with fragmentation patterns indicating loss of H₂O (18 Da) .
  • Infrared Spectroscopy (IR) : A strong O-H stretch (~3200–3400 cm⁻¹) and C-O-C asymmetric vibration (~1100 cm⁻¹) .

Advanced: How does the bicyclic framework influence enzymatic interactions, and what experimental approaches validate these effects?

The rigid bicyclic structure enhances binding to enzyme active sites through:

  • Steric Complementarity : The oxabicyclo[2.2.1]heptane core mimics transition states in enzymes like hydrolases or oxidoreductases .
  • Hydrogen Bonding : The hydroxyl group acts as a H-bond donor, critical for interactions with catalytic residues (e.g., serine in proteases).
    Validation Methods :
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl esters for esterases) .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., π-alkyl interactions with aromatic residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Advanced: How are structure-activity relationship (SAR) contradictions resolved between this compound and its analogs?

Conflicting SAR data arise from stereochemical variations or substituent effects. Resolution strategies include:

  • Comparative Docking Studies : Use software like AutoDock to model interactions of analogs (e.g., 7-oxabicyclo[2.2.1]heptane vs. smaller bicyclo[2.1.1]hexane derivatives) .

  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., hydroxyl vs. ketone groups) .

  • Data Table :

    CompoundIC₅₀ (μM)LogPKey Structural Feature
    Target Compound12.31.2Hydroxyl group
    1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-ol45.70.8Smaller bicyclic core
    Ketone Derivative>1001.5C=O instead of OH

Advanced: How can computational models predict the hydroxyl group’s reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions (e.g., substitution with methanesulfonyl chloride). The hydroxyl’s nucleophilicity is reduced by steric hindrance from the bicyclic framework .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., polar aprotic solvents like DMF enhance reactivity) .
  • Experimental Correlation : Compare predicted reaction rates (kₐᵥₑ) with experimental HPLC kinetic data .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial Activity : Broth microdilution (MIC against E. coli or S. aureus) .
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or β-lactamase .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity) .

Advanced: What methodologies assess stereochemical effects on pharmacological activity?

  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak AD-H (hexane:IPA mobile phase) .
  • Circular Dichroism (CD) : Correlate absolute configuration (e.g., 1R,2R,4S vs. 1S,2S,4R) with activity .
  • Pharmacokinetic Profiling : Compare half-life (t½) and metabolic stability (e.g., CYP450 isoforms) of enantiomers in liver microsomes .

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